molecular formula C20H29N3O3S B4925828 N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Cat. No. B4925828
M. Wt: 391.5 g/mol
InChI Key: HFYIXHNDNVYUFE-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 and has since been widely used in scientific research for its ability to block dopamine D1 receptors.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide acts as a selective antagonist of dopamine D1 receptors. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a key role in the reward system of the brain. By blocking dopamine D1 receptors, N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide reduces the activity of the reward system, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can result in decreased reward-seeking behavior. It has also been shown to reduce the activity of certain brain regions involved in reward processing, such as the nucleus accumbens.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target this receptor and study its role in various processes. However, one limitation is that N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is not very potent, which can make it difficult to achieve complete blockade of dopamine D1 receptors.

Future Directions

There are several future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. Another area of interest is the role of dopamine D1 receptors in cognitive processes, such as attention and working memory. Additionally, there is interest in developing more potent and selective dopamine D1 receptor antagonists for use in scientific research.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps, including the reaction of 2-cyclohexen-1-one with ethylamine to form N-ethyl-2-cyclohexen-1-amine. This compound is then reacted with 4-methylpiperazine to form N-ethyl-2-cyclohexen-1-ylmethyl-4-methylpiperazine. The final step involves the reaction of this compound with benzenesulfonyl chloride to form N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is primarily used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of dopamine in reward, motivation, learning, and memory. It has also been used to study the role of dopamine in various neurological and psychiatric disorders, such as schizophrenia, depression, and addiction.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-22-12-14-23(15-13-22)27(25,26)19-9-5-8-18(16-19)20(24)21-11-10-17-6-3-2-4-7-17/h5-6,8-9,16H,2-4,7,10-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYIXHNDNVYUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

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